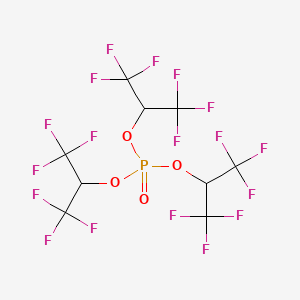

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate can be synthesized through the reaction of phosphoric acid with an excess of 1,1,1,3,3,3-hexafluoro-2-propanol. This reaction typically involves dehydration and condensation steps to form the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nucleophiles can yield substituted phosphates, while condensation reactions can produce larger, more complex molecules .

Wissenschaftliche Forschungsanwendungen

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate involves its ability to act as a ligand, forming complexes with various molecular targets. Its sterically hindered structure and strong π-accepting properties enable it to interact with nucleophiles and other reactive species, facilitating various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphite: Similar in structure but differs in its reactivity and applications.

Tris(2,2,2-trifluoroethyl) Phosphate: Another fluorinated phosphate ester with different thermal and chemical properties.

Uniqueness

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate is unique due to its combination of high thermal stability, chemical resistance, and reactivity. These properties make it particularly valuable in applications requiring robust performance under extreme conditions .

Biologische Aktivität

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate (THFP) is an organophosphate compound primarily used as a flame retardant and plasticizer. Its unique chemical structure imparts distinct properties that influence its biological activity and potential toxicological effects. This article explores the biological activity of THFP, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Identifiers :

- CAS Number : 66489-68-7

- Molecular Formula : C9H3F18O4P

- Molecular Weight : 548.06 g/mol

- IUPAC Name : tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphate

Biological Activity Overview

The biological activity of THFP can be categorized into several key areas:

-

Toxicity and Safety :

- THFP has been classified with potential irritant properties affecting the skin and eyes. It is also recognized for its impact on the respiratory system .

- Hazard classifications indicate that exposure can lead to skin irritation (H315), eye irritation (H319), and specific target organ toxicity (STOT SE 3) .

-

Cellular Effects :

- Studies have shown that THFP can induce oxidative stress in various cell types. Increased reactive oxygen species (ROS) production has been documented in human liver cells (L02 cells) treated with THFP, leading to alterations in gene expression associated with apoptosis and cell growth regulation .

- The compound's effects on cellular proliferation and differentiation have been observed in neuroblastoma cell lines, where it disrupts normal cell signaling pathways .

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of THFP on PC12 cells (a model for neuronal differentiation). The results indicated that exposure to THFP led to significant changes in DNA synthesis and increased oxidative stress levels. Notably, neurodifferentiation was adversely affected at higher concentrations of THFP .

Case Study 2: Developmental Toxicity in Zebrafish

Research involving zebrafish embryos demonstrated that THFP exposure during early developmental stages resulted in morphological abnormalities. The study highlighted disruptions in BMP signaling pathways leading to dorsalized embryos, mirroring the effects seen with other known developmental toxicants .

Case Study 3: Environmental Impact

THFP has been detected in various environmental samples, raising concerns about its persistence and bioaccumulation. Studies indicate that it can affect aquatic organisms by inducing hepatic inflammation and altering gene expression related to stress responses in fish models .

Summary of Findings

The biological activity of this compound is characterized by:

| Biological Activity | Findings |

|---|---|

| Toxicity | Skin and eye irritant; respiratory effects noted |

| Oxidative Stress | Increased ROS production in L02 cells |

| Neurotoxicity | Disruption of DNA synthesis and neurodifferentiation in PC12 cells |

| Developmental Effects | Abnormalities observed in zebrafish embryos |

| Environmental Persistence | Detected in aquatic environments; potential bioaccumulation |

Eigenschaften

IUPAC Name |

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F18O4P/c10-4(11,12)1(5(13,14)15)29-32(28,30-2(6(16,17)18)7(19,20)21)31-3(8(22,23)24)9(25,26)27/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCATRCPAOPBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OP(=O)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F18O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.